Boc-epi-statine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIQRHBVNGRPCO-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H](CC(=O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428476 |

Source

|

| Record name | (3R,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66967-01-9 |

Source

|

| Record name | (3R,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Boc-epi-statine in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties and Structure of Boc-epi-statine

In the landscape of medicinal chemistry and peptide-based drug development, the synthesis of non-proteinogenic amino acids has become a cornerstone for creating novel therapeutics with enhanced efficacy and metabolic stability. Among these, (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid, commonly known as this compound, stands out as a pivotal building block. It is a protected diastereomer of the naturally occurring amino acid statine, which is a key component of the microbial peptide pepstatin, a potent inhibitor of acid proteases like pepsin and renin.[1][2]

The unique γ-amino acid structure of the statine family, featuring a hydroxyl group at the C-3 position, allows it to function as a highly effective transition-state isostere. This structural motif mimics the tetrahedral intermediate formed during peptide bond hydrolysis by proteases.[1] Consequently, incorporating this compound and its analogues into peptide sequences can yield potent and specific protease inhibitors. These inhibitors are instrumental in the development of treatments for a range of diseases, including hypertension (renin inhibitors) and viral infections (HIV protease inhibitors).[1]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule whose precise stereochemistry is critical to its function in mimicking the transition state of enzyme-catalyzed peptide hydrolysis. The "epi" designation indicates that the stereochemistry at one of its chiral centers (C-3) is inverted relative to the naturally occurring (3S,4S)-statine.

Core Chemical Data

A summary of the fundamental chemical identifiers and properties for this compound is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | (3R,4S)-4-[(tert-butoxycarbonyl)amino]-3-hydroxy-6-methylheptanoic acid | [3][4] |

| Synonyms | epi-Boc-Statine, BOC-STA(3R,4S)-OH, (3R,4S)-N-Boc-statine | [5] |

| CAS Number | 66967-01-9 | [3][6] |

| Molecular Formula | C₁₃H₂₅NO₅ | [3][4] |

| Molecular Weight | 275.34 g/mol | [3][4] |

| Melting Point | 137-139 °C | [4] |

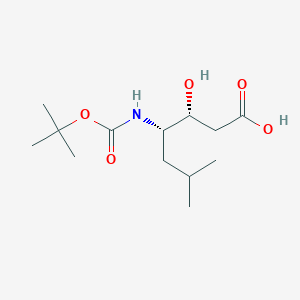

Chemical Structure and Stereochemistry

The structure of this compound is characterized by a heptanoic acid backbone, an isobutyl group derived from its parent amino acid L-leucine, a hydroxyl group at C-3, and a tert-butoxycarbonyl (Boc) protected amine at C-4. The specific (3R,4S) stereoconfiguration is essential for its targeted biological activity.

Caption: 2D representation of this compound with (3R,4S) stereochemistry.

Synthesis of this compound: A Stereocontrolled Approach

The synthesis of statine analogues like this compound is a significant challenge due to the need for precise control over two adjacent stereocenters. Several strategies have been developed, often starting from chiral precursors.[1][7][8] A common and effective approach involves the aldol condensation of an N-protected L-amino aldehyde with a suitable enolate, followed by stereoselective reduction.[9]

The causality behind this choice of starting material (e.g., (S)-Boc-leucinal) is that it provides one of the required chiral centers (the future C-4) in the correct configuration from the outset, simplifying the synthetic challenge to the stereocontrolled formation of the second chiral center (C-3).

Representative Synthetic Workflow

The following workflow illustrates a plausible, literature-derived pathway for the synthesis of this compound.[9] The key step is the diastereoselective addition to the aldehyde, where reagent choice dictates the stereochemical outcome of the newly formed hydroxyl group.

Caption: A representative workflow for the stereoselective synthesis of this compound.

Applications in Protease Inhibitor Design

The primary application of this compound is as a precursor in the solid-phase or solution-phase synthesis of peptide-based protease inhibitors.[2][10] The Boc group serves as a temporary protecting group for the amine, which is stable under the conditions of peptide coupling but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA) to allow for chain elongation.[11]

Mechanism of Action: Transition-State Mimicry

The hydroxyl-bearing, non-scissile backbone of epi-statine positions it as an ideal transition-state analogue. When incorporated into a peptide sequence that is recognized by a target protease, the hydroxyl group mimics the oxygen of the tetrahedral intermediate that forms during amide bond hydrolysis. This stable mimic binds with high affinity to the enzyme's active site, effectively blocking its catalytic activity.

Caption: Diagram illustrating how epi-statine mimics the transition state of proteolysis.

Spectroscopic Characterization

Expected Spectroscopic Data

The following table summarizes the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry based on the known chemical structure of this compound and data from analogous compounds.[12][13]

| Technique | Expected Features | Rationale |

| ¹H NMR | ~1.45 ppm (s, 9H)~0.9 ppm (d, 6H)~3.8-4.2 ppm (m, 2H)~2.4 ppm (m, 2H)~5.0 ppm (br d, 1H) | Singlet for the nine equivalent protons of the Boc group's t-butyl.[13] Doublet for the two methyls of the isobutyl group. Multiplets for the C3 and C4 protons adjacent to stereocenters. Multiplet for the C2 protons adjacent to the carbonyl. Broad doublet for the NH proton. |

| ¹³C NMR | ~175-180 ppm~155 ppm~80 ppm~70 ppm~55 ppm~28 ppm | Carboxylic acid carbon. Carbonyl of the Boc group. Quaternary carbon of the Boc group.[13] C-3 carbon bearing the hydroxyl group. C-4 carbon bearing the amine. Methyl carbons of the Boc group.[13] |

| FT-IR (cm⁻¹) | 3300-2500 (broad)~3350 (sharp)~1710 (strong)~1690 (strong) | O-H stretch of the carboxylic acid. N-H stretch of the carbamate. C=O stretch of the carboxylic acid. C=O stretch of the Boc-carbamate. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 274.17 | Deprotonation of the carboxylic acid in negative ion mode. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 276.18[M-C₄H₈+H]⁺ at m/z 220.12[M-Boc+H]⁺ at m/z 176.13 | Protonation in positive ion mode. Characteristic loss of isobutylene from the Boc group.[12] Loss of the entire Boc group. |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound, grounded in established chemical principles.

Protocol: Synthesis of this compound Methyl Ester

This protocol is a conceptual outline based on aldol-type reactions and should be adapted and optimized under appropriate laboratory conditions.

-

Preparation of (S)-Boc-leucinal: Dissolve N-Boc-L-leucine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere. Add a reducing agent such as DIBAL-H (1.1 eq) dropwise. Stir for 2 hours, then quench the reaction carefully with methanol followed by a saturated aqueous solution of Rochelle's salt. Allow to warm to room temperature and stir until layers separate. Extract the aqueous layer with ethyl acetate, combine organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde, which is used immediately in the next step.

-

Aldol Addition: In a separate flask, prepare a zinc enolate by reacting methyl bromoacetate (1.5 eq) with activated zinc dust (1.5 eq) in anhydrous THF. Cool this mixture to 0 °C and add a solution of the crude (S)-Boc-leucinal from the previous step in THF dropwise.

-

Reaction and Workup: Allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC. Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting crude product, a mixture of diastereomeric esters, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the (3R,4S) and (3S,4S) diastereomers.

-

Saponification: Dissolve the isolated (3R,4S)-methyl ester in a mixture of THF/Methanol/Water (3:1:1). Add LiOH (1.5 eq) and stir at room temperature for 4 hours.

-

Final Isolation: Acidify the reaction mixture to pH ~3 with 1M HCl. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to yield this compound as a solid.

Protocol: Characterization by ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Transfer the solution to a clean, dry NMR tube. Place the tube in the NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz field strength, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

-

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns (multiplicity) to confirm that the structure is consistent with the expected features outlined in Section 4.1.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the rational design of sophisticated therapeutic agents. Its unique stereochemistry and function as a transition-state isostere provide a proven strategy for achieving potent and selective enzyme inhibition. A thorough understanding of its chemical properties, stereocontrolled synthesis, and spectroscopic signatures is essential for any researcher aiming to leverage its potential in the development of next-generation peptide and small molecule drugs.

References

- Stereospecific Synthesis of N-Protected Statine and Its Analogues via Chiral Tetramic Acid. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1987/p1/p19870001091]

- Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [URL: https://www.mdpi.com/2073-4344/9/3/260]

- Synthesis of statine and its analogues by homogeneous asymmetric hydrogenation. Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390082338X]

- This compound (3R,4S)-4-(Boc-amino)-3-hydroxy-6-methyl-heptanoic acid. Biosynth. [URL: https://www.biosynth.com/p/FB107926/boc-epi-statine-3r-4s-4-boc-amino-3-hydroxy-6-methyl-heptanoic-acid]

- Synthesis of Statine and Its Analogues. Oxford Academic (Chemistry Letters). [URL: https://academic.oup.com/chemlets/article-abstract/18/3/463/678680]

- A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews. [URL: https://www.jcreview.com/article_101853.html]

- CAS 66967-01-9 MFCD00063179-BOC-EPI-STATINE. LabNovo. [URL: https://www.labnovo.com/product/cas-66967-01-9-mfcd00063179]

- Synthesis of N-Boc-Statine and epi-Statine. Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1989-27442]

- BOC-Statine [BOC-Sta(3S,4S)-OH] CAS 58521-49-6. AAT Bioquest. [URL: https://www.aatbio.

- This compound | 66967-01-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717544.htm]

- This compound | 66967-01-9 Synonyms. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynonyms_EN_CB6717544.htm]

- BOC-Statine (Boc-Sta(3S,4S)-OH) 99% by HPLC. Biomol. [URL: https://www.biomol.

- This compound | 66967-01-9 Information. ChemicalBook. [URL: https://www.chemicalbook.com/ProductList_US_CB6717544.htm]

- Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20527034/]

- Boc / Bzl Solid Phase Synthesis. Sunresin. [URL: https://www.sunresin.com/boc-bzl-solid-phase-synthesis-solution.html]

- Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate. [URL: https://www.researchgate.net/figure/Spectral-characteristics-by-1-H-NMR-analysis-of-the-Boc-AMST-monomer_fig2_241857999]

Sources

- 1. Stereospecific synthesis of N-protected statine and its analogues via chiral tetramic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. BOC-Statine [BOC-Sta(3S,4S)-OH] *CAS 58521-49-6* | AAT Bioquest [aatbio.com]

- 3. biosynth.com [biosynth.com]

- 4. CAS 66967-01-9 MFCD00063179-BOC-EPI-STATINE -LabNovo [labnovo.com]

- 5. This compound | 66967-01-9 [amp.chemicalbook.com]

- 6. This compound | 66967-01-9 [chemicalbook.com]

- 7. sci-hub.box [sci-hub.box]

- 8. academic.oup.com [academic.oup.com]

- 9. sci-hub.se [sci-hub.se]

- 10. BOC-Statine (Boc-Sta(3S,4S)-OH) *99% by HPLC* | CAS 58521-49-6 | AAT Bioquest | Biomol.com [biomol.com]

- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Boc-epi-statine stability and storage best practices.

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information, best practices, and troubleshooting advice for the handling, storage, and use of Boc-epi-statine, also known as (3R,4S)-4-(Boc-amino)-3-hydroxy-6-methyl-heptanoic acid. As a critical component in the synthesis of protease inhibitors and other therapeutic candidates, maintaining its structural integrity is paramount for reproducible and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of this compound.

Q1: What is the optimal storage condition for this compound powder?

For long-term storage, lyophilized this compound should be kept in a tightly sealed container at -20°C or colder (e.g., -80°C).[1][2][3] Proper storage under these conditions can preserve its integrity for several years.[1][2][4] It is also crucial to protect the compound from light and moisture.[3] Some suppliers may recommend storage at 2-8°C for shorter periods, but freezing is the preferred method for long-term stability.[5][6]

Q2: How should I handle the lyophilized powder when taking a sample?

Because this compound, like many lyophilized peptides and their derivatives, can be hygroscopic (absorb moisture from the air), it is critical to prevent water absorption.[7] Before opening, allow the vial to warm to room temperature inside a desiccator.[7][8] This prevents condensation from forming on the cold powder. Weigh the desired amount quickly, and then tightly reseal the container and return it to its recommended storage temperature.[7]

Q3: How stable is this compound once it is dissolved in a solvent?

The stability of this compound in solution is significantly lower than in its lyophilized form.[3][7] Generally, peptide solutions are stable for only days to a few weeks when stored at 4°C.[2] For longer-term storage in solution, it is highly recommended to divide the stock solution into single-use aliquots and store them frozen at -20°C or below.[3][7] This strategy is crucial for avoiding repeated freeze-thaw cycles, which can degrade the compound.[3][8]

Q4: What are the primary chemical stability concerns for this molecule?

The stability of this compound is influenced by its two main structural features: the Boc-protecting group and the statine backbone.

-

Boc (tert-butoxycarbonyl) Group: The Boc group is known to be stable under neutral and basic conditions but is labile (easily removed) under acidic conditions.[9][] Therefore, prolonged exposure to strong acids will cleave the Boc group, rendering the compound inactive for its intended purpose in synthesis. It is generally stable to many nucleophiles and catalytic hydrogenolysis.[][11]

-

Statine Backbone: The statine class of molecules can be susceptible to degradation through hydrolysis, oxidation, and photolysis.[12][13] Although this compound is a hydroxy acid and not a lactone (a common feature in some statin drugs), the potential for oxidation of its secondary alcohol or other parts of the molecule remains a concern, especially during long-term storage in solution.[14]

Q5: What solvent should I use to reconstitute this compound?

This compound is a relatively hydrophobic molecule. Therefore, it is unlikely to be readily soluble in purely aqueous solutions.[15][16] The recommended approach is to first dissolve the compound in a minimal amount of a sterile organic solvent.

-

Primary Recommendation: Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving hydrophobic compounds for biological assays.[15][17]

-

Alternatives: If DMSO is incompatible with your experimental system, other organic solvents like dimethylformamide (DMF) or acetonitrile can be used.[16]

After the compound is fully dissolved in the organic solvent, you can then slowly add the desired aqueous buffer (e.g., PBS) to reach the final working concentration.[15] It is crucial to add the aqueous solution to the organic stock dropwise while vortexing to prevent precipitation.[15]

Section 2: Protocols and Workflows

Protocol 1: Reconstitution of Lyophilized this compound

-

Equilibration: Transfer the vial of lyophilized this compound from the freezer to a desiccator and allow it to warm to room temperature. This typically takes 30-60 minutes and prevents moisture contamination.[7][8]

-

Solvent Preparation: Prepare your chosen sterile organic solvent (e.g., high-purity DMSO).

-

Initial Dissolution: In a sterile environment (such as a laminar flow hood), add a small volume of the organic solvent to the vial. For example, to create a 10 mM stock, use the molecular weight (275.34 g/mol ) for your calculation.

-

Ensure Complete Solubilization: Gently vortex or sonicate the vial to ensure the powder dissolves completely.[16] A fully solubilized solution should be clear with no visible particulates.[8]

-

Dilution (if necessary): If a lower concentration in an aqueous buffer is required, slowly add the aqueous buffer to your organic stock solution while mixing. Do not add the organic stock to the buffer, as this increases the risk of precipitation.

-

Sterilization (Optional): If sterility is critical for your application, the final solution can be passed through a 0.22 µm syringe filter that is compatible with your solvent system (e.g., a PTFE filter for solutions containing DMSO).[17]

Workflow for Reconstitution and Storage

Caption: Workflow for reconstituting and storing this compound.

Section 3: Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Compound fails to dissolve or precipitates out of solution. | Insufficient solvent volume; Incorrect solvent choice; Low temperature causing precipitation. | 1. Add a small, incremental amount of the primary organic solvent.[15]2. Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution.[16][17]3. Ensure your final concentration in aqueous buffer is not above the solubility limit. It is always best to test solubility on a small amount first.[8] |

| Inconsistent or poor results in a biological assay. | Compound degradation due to improper storage; Multiple freeze-thaw cycles of the stock solution; Cleavage of the Boc group by acidic assay conditions. | 1. Prepare a fresh stock solution from lyophilized powder.[3]2. Always use single-use aliquots to avoid freeze-thaw damage.[7]3. Check the pH of your assay buffer. If it is acidic (pH < 5), the Boc group may be unstable over the course of the experiment. Consider adjusting the buffer if possible.[9][18] |

| Visible particulates or cloudiness in a thawed aliquot. | Bacterial contamination; Compound precipitation after a freeze-thaw cycle. | 1. Discard the aliquot. When preparing stock solutions, always use sterile solvents and techniques.[17]2. Filter the stock solution through a 0.22 µm filter before aliquoting.[17]3. The compound may have precipitated. Try warming and sonicating the aliquot. If it does not redissolve, it should be discarded. |

Section 4: Technical Summary and Data

Storage Condition Summary

| Form | Temperature | Duration | Key Considerations |

| Lyophilized Powder | -20°C to -80°C | Years[1][2][4] | Store in a tightly sealed container, protected from light and moisture.[3] |

| 2°C to 8°C | Weeks to Months | Not recommended for long-term storage. Risk of gradual degradation.[1] | |

| In Solution (Aliquot) | -20°C to -80°C | Weeks to Months[7] | Must be in single-use aliquots to avoid freeze-thaw cycles.[3] |

| 2°C to 8°C | Days to Weeks[2] | Very limited stability. Recommended only for short-term experimental use. |

Factors Influencing this compound Stability

Sources

- 1. peptidesystems.com [peptidesystems.com]

- 2. verifiedpeptides.com [verifiedpeptides.com]

- 3. genscript.com [genscript.com]

- 4. jpt.com [jpt.com]

- 5. This compound | 66967-01-9 [chemicalbook.com]

- 6. This compound | 66967-01-9 [amp.chemicalbook.com]

- 7. bachem.com [bachem.com]

- 8. biosynth.com [biosynth.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. lifetein.com [lifetein.com]

- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 17. polarispeptides.com [polarispeptides.com]

- 18. mdpi.com [mdpi.com]

Technical Support Center: Refinement of Purification Techniques for Boc-epi-statine

Introduction: (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid, commonly known as Boc-epi-statine, is a crucial chiral building block in the synthesis of peptide-based pharmaceuticals, particularly protease inhibitors. The stereochemical and chemical purity of this compound is paramount, as even minor impurities can significantly impact the efficacy, safety, and immunogenicity of the final active pharmaceutical ingredient (API).[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and refining the purification of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The three primary techniques for purifying Boc-protected compounds like this compound are crystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).[2] The choice of method depends on the initial purity of the crude material, the scale of the purification, and the required final purity.

Q2: How do I choose the most appropriate purification method for my needs?

The selection is a trade-off between speed, resolution, cost, and scalability. A multi-step approach is often the most effective strategy, using a bulk method for initial cleanup followed by a high-resolution technique for final polishing.

Table 1: Comparison of Primary Purification Techniques

| Feature | Crystallization / Solidification | Flash Chromatography | Preparative HPLC |

|---|---|---|---|

| Principle | Differential solubility | Differential partitioning between a solid stationary phase and a liquid mobile phase | High-pressure differential partitioning for superior separation |

| Best For | Initial cleanup, large scale, when product is a stable solid | Rapid, cost-effective purification from major impurities | Final high-purity polishing, separating closely related impurities (e.g., diastereomers) |

| Resolution | Low to Medium | Medium | High to Very High[1] |

| Throughput | High (Scalable) | Medium | Low to Medium |

| Cost | Low | Medium | High[3] |

| Key Limitation | Not effective for oily products or closely related soluble impurities | Lower resolution compared to HPLC, may not separate diastereomers effectively | High cost, limited sample capacity, requires more complex equipment[3] |

Q3: What are the common impurities encountered during this compound synthesis and purification?

Impurities can be broadly categorized as organic, inorganic, or residual solvents.[]

-

Process-Related Organic Impurities: These include unreacted starting materials, by-products from side reactions, and residual coupling reagents. A critical impurity type for this compound is its diastereomer, (3S,4S)-Boc-statine, which can be difficult to separate.[5]

-

Degradation Products: this compound can degrade under harsh acidic or basic conditions. For instance, prolonged exposure to strong acid can lead to the cleavage of the Boc protecting group.

-

Inorganic Impurities: These are typically salts, catalysts, or reagents used during the synthesis and workup procedures.[]

Q4: How can I reliably assess the purity of my final this compound product?

A combination of analytical techniques is essential for a comprehensive purity assessment.

-

Reverse-Phase HPLC (RP-HPLC): This is the gold standard for quantitative purity analysis, capable of detecting and quantifying both major and minor impurities with high resolution.[1]

-

Chiral HPLC: A specialized HPLC method using a chiral stationary phase is required to determine the enantiomeric or diastereomeric purity.[1]

-

Nuclear Magnetic Resonance (¹H NMR): Provides crucial information on the structural integrity of the compound and can help identify and quantify impurities if their signals do not overlap with the product's signals.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and is invaluable for identifying the structure of unknown impurities.[]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a practical, problem-solving format.

Problem Area: Low Yield & Recovery

Q: My product yield after crystallization/solidification is unexpectedly low. What are the likely causes?

-

Excessive Solvent Volume: Using too much solvent during the crystallization step will keep a significant portion of your product dissolved, even after cooling. Solution: Use a minimal amount of hot solvent to fully dissolve the crude product.

-

Inappropriate Solvent Choice: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or sub-zero temperatures. If solubility is still high when cold, yields will suffer. Solution: Perform small-scale solubility tests with a range of solvents (e.g., ethyl acetate/hexane, dichloromethane/heptane mixtures) to find the optimal system.

-

Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice, necessitating further purification steps that lower the overall yield. Solution: Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.

Q: I'm losing a significant amount of this compound during flash chromatography. How can I improve my recovery?

-

Irreversible Adsorption: this compound, with its carboxylic acid group, can bind irreversibly to untreated silica gel. Solution: Deactivate the silica gel by adding 1-2% triethylamine (Et₃N) to your mobile phase. This will cap the acidic silanol groups and prevent strong product adsorption.

-

Improper Solvent Polarity: If the mobile phase is not polar enough, your compound will not elute from the column. If it's too polar, it will elute too quickly with poor separation. Solution: Develop your gradient using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your product in the elution solvent system.

Problem Area: Persistent Impurities

Q: My HPLC analysis shows a persistent impurity peak with a similar retention time to my product. I suspect it's a diastereomer. How can I separate it?

Separating diastereomers is a common challenge. While flash chromatography may not provide sufficient resolution, preparative RP-HPLC is the most effective method.[2]

-

Optimize the HPLC Gradient: A shallow gradient of the organic modifier (e.g., acetonitrile or methanol in water) will increase the separation between closely eluting peaks. For example, instead of a 10-90% gradient over 20 minutes, try a 30-50% gradient over 40 minutes.[2]

-

Modify the Mobile Phase: Adding an ion-pairing agent is not typically necessary for this compound, but ensuring the mobile phase is acidic (e.g., with 0.1% Trifluoroacetic Acid - TFA) is crucial. The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[2]

-

Consider Chiral Chromatography: If RP-HPLC fails, preparative chiral chromatography is the definitive, albeit more expensive, solution for separating stereoisomers.

Q: How do I remove residual synthesis reagents, like coupling agents (e.g., DCC, HOBt) or their by-products (e.g., DCU)?

-

DCU (Dicyclohexylurea): This common by-product is poorly soluble in many organic solvents. Solution: After the reaction, perform a filtration step before aqueous workup. Much of the DCU will precipitate out and can be removed. It is also typically insoluble in the solvents used for slurrying, such as diethyl ether or hexane.[2]

-

HOBt (Hydroxybenzotriazole): This reagent is water-soluble. Solution: A standard aqueous workup involving washes with a mild base (e.g., 1M NaHCO₃ solution) followed by a mild acid (e.g., 1M KHSO₄ solution) will effectively remove it into the aqueous layers.

Problem Area: Physical State & Handling

Q: My purified this compound is a thick oil or gum and refuses to crystallize. What can I do?

This is a frequent issue with Boc-protected amino acids.

-

Co-evaporation: Trace amounts of residual solvents (like DMF, ethyl acetate, or dichloromethane) can prevent solidification. Solution: Dissolve the oil in a solvent that can form an azeotrope with the suspected contaminant (e.g., toluene) and evaporate under reduced pressure. Repeat this 2-3 times.

-

Induce Solidification: After removing residual solvents, leave the oil under high vacuum for an extended period (12-24 hours).[2]

-

Slurrying: Once the oil has solidified, break up the solid and stir it vigorously as a slurry in a solvent where the product has very low solubility, such as n-hexane or diethyl ether.[2] This process washes away more soluble, oily impurities, leaving the purified solid product, which can then be filtered and dried.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Solidification and Slurrying

Objective: To perform an initial bulk purification of crude this compound that exists as an oil.

-

Sample Preparation: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., ethyl acetate).

-

Solvent Removal: Concentrate the solution under reduced pressure. To remove residual solvent, co-evaporate with toluene (3x).

-

Solidification: Place the resulting oil under high vacuum for 15-24 hours until it completely solidifies.[2]

-

Slurrying: Add a weak polar solvent in which this compound has low solubility (e.g., n-hexane or diethyl ether) to the solid.

-

Agitation: Stir the solid vigorously to form a fine slurry, breaking up any clumps.

-

Filtration and Washing: Filter the solid using a Büchner funnel and wash it with a small amount of the cold slurrying solvent.

-

Drying: Dry the purified crystalline product under reduced pressure to a constant weight.

Protocol 2: High-Purity Purification by Preparative RP-HPLC

Objective: To separate this compound from closely related impurities, such as diastereomers, to achieve >98% purity.[1]

-

Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate a preparative C18 column with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Run a linear gradient of increasing organic solvent to elute the product. A shallow gradient is key for resolving close impurities.

-

Mobile Phase A: Water + 0.1% TFA

-

Mobile Phase B: Acetonitrile + 0.1% TFA

-

Example Gradient:

-

0-5 min: 10% B

-

5-45 min: 10% to 50% B (shallow gradient for elution)

-

45-50 min: 50% to 95% B (column wash)

-

50-60 min: Re-equilibration at 10% B

-

-

-

Fraction Collection: Collect fractions corresponding to the main product peak, guided by UV detection (typically at 214 or 220 nm).

-

Product Recovery: Combine the pure fractions. Remove the organic solvent (acetonitrile) under reduced pressure. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy white solid.

Section 4: Visual Workflows

The following diagrams illustrate key decision-making processes in the purification workflow.

Caption: Decision workflow for selecting the appropriate purification strategy.

Caption: Troubleshooting logic for identifying and removing persistent impurities.

References

- A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3LgxD28_wmF8lK7uLimuQtABRh8xH2UFlTAaMp5ITQrmEsjm4FTIBxZe_Nrn_0LeKQJyQyCXkk5sTFcgkD2aeMWMJ3iPvEXpEsw89aYPP71KY07S4-F0C1oPktvxAP4hUZcj6IzevaxePhv-gYeXVewb0G3lmLnwA_geS8TAJhRI250DhXIYvChqn6Cp9N0y-Q0DB9dZJ2hyL9oLE1s1h3Z9pjRejO0HJ]

- This compound | 66967-01-9. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj3vaLAMQ5TcGee_rfaKG17APM_LpspBRTeKp8hjER0Dq5m3lBrOQuIMJvLzwUobEvq1iRdLPqBlTo0FNLP0SowdUZJGuPURXAbhqonX3yBg94-A-90NLbrlS7wZ-ffmtntFBFRmrwJC4deuR6QnQRpRFFIh1ZmImCykW75twILw==]

- This compound (3R,4S)-4-(Boc-amino)-3-hydroxy-6-methyl-heptanoic acid. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFms4cONuOID0MULlvcTXAk9htHN9CFV0iC74LVGqxKyPnLuS3dnedN7RP0iWBvVEq-TZow4MtMonbtNMBTx5UeJq4ao3WZfmHRO6J1nMTbX4-NscmHc3zWSBilPy9sUQRABp59lxlzfCnMufy4-E-7DLs-QNcLpV16gmzOMuBzjYHYCXsHgZfmO8eeiL1pQ==]

- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9fCDdFO17Zqk8WHKpmTKD-1AJO0_kXvvUJmMUPBJVKSYbSGCIryVbug0G-BJq0agYO0ID84TO92bUqXQ651lh_J3Zzn-PJK9I7OOI73CzSx8UrpWEbx_LBxkyBO4Gajq5Fuy-GQX1UOjPhIcLFG5Gg_a2Mto81vvQpdSJJrBC_SzUyS4J9EdqWGiU7EryC8MXXnk-Gkn6edyR1ps6KIYBzQ0Zw9tjG0f86BxB92yvK8ktq7fW]

- A Comparative Guide to the Purity Assessment of Synthetic Boc-His(Z)-OH. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_LYejyt-DmcKu-0HBccVcatTqi9qmPeJfCp7DOwrSGgv9DT4vjaqIYMEhxj2wlkWOAQ3T4IUKmtWvmfFR7q8Xxx5xatBozg6A5O0sNavl153T7MgqdOvljjiAc-LpZoPdlibubrj2ylE2ZLr0GBw6YXRI2cUIscniDywmQo-67ZJPLikBkEd7JukC-hbPq7bGBKmmAjvNyQ44xrAGiHvQz26Y]

- Analytical Services for Purity Determination. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvrNLy1mo1Bj7woeZbfJbZd81hohNo5I2bP8irUE-0Mc5xo2qHYeSIkPDotlVaU4qjR7HDORCvmCBQyOYQao39TrZs8oOdekNlASGtA0P_nt_tWq_G0ym60cLLQWcwbLMgZZQJMbbRuqxWCSfbi6k8hWaBcQ==]

- Analytical Services for Advanced Testing & Analysis. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU2XS3VAwJpTskpkgyzjTunpeT_Xm8D6SffEjpWcq7pUweWS_oC6A5y42xYK2WB4pyNaocrTo38Irjprhm0Uizf4HFrXKK1fK8b_H3YjR58Et4gHEyHjfI2U6QMSz_q2qCgXDm61jBnvMy]

- Synthesis of N-Boc-Statine and epi-Statine. Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8msELBnD-3rs_661AxjXBvr7N_REJRfcvRHSw0mI5zfG6hub5x4Wii9-I_i5NV5LvtUK3tcIj-nItEuGxgMx45a-YsA9uwLNzfWBSV-nDXlCswBdGPi4pP-Ri8xrjEOHDow==]

- CAS 66967-01-9 MFCD00063179-BOC-EPI-STATINE. LabNovo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFytwSoePK4_7Sw8F_R9s-R7seYC49LIvXDd6OVBbfKtzMNHZX3viY7dKaZYTjsClBtAt9Bx2pQw2TmNRk6JDUr1GPX_USgC2P9uRFFvtCG00On706hEtvppIPSPotwvIo=]

- BOC-Statine [BOC-Sta(3S,4S)-OH] CAS 58521-49-6. AAT Bioquest. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkvygNTgE5vTjhR_uF1ThUZlMQ0fbhUK2XKIUTRmW8vD1wwmmjPp0oXpitnB8Fyvql7LWb9Sfv2ZWJamshrxCphFQme_dsfDwA8MXhxXD9K6-dbu94WTpsYqiamH1T8Z0PP31nEMufg-hSZlZ9JG42999H_245WAVbm8KHR_rGfX96Iz25ew==]

- Analytical methods and Quality Control for peptide products. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFt6JCkyFZR2B77BIYUeuNCVfFcj5_6cAIPt9KVghN6S4SL2jYALT8B_cUxp7O2MUgRF_-DYVCYQOgjdWxcx3MtME8UnHA7wWz8l-sDxpGHgJVwr3oCXKkn7BQtZW8VfJPBDGx3R-D0MKUaGXsl_oRM7BvLU4FD9qGfFPk]

- Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGny74-tmnBpWzTLZMMNH8XWCtsM2xfJqCRu4Fgv0QeuXqwFhWzY95c7srU5Tol1b2AqifpEX355ExDTfS988IBclrlxUqxpMdYfeKAt3kb6ZD81S95cgbJtFM4OAnr1PsHfgPi49qmriFaL3o=]

- Simvastatin Impurities. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYzn-vvsbhOLL260HyeolXvGHbFh6kMWkiujHslQs9Q7Y0pNigmNcUxLUBX_Cwj6Rw3ThjnUJAmqnwgOPGFN5WgCj9o8LWIFo_pF6d8uCdJMJP7YtKWIr1ePo7jqxZFcG1Hdc3e1neMg-tUcuSeV0nKhxENMreHxPjxX_m0Q==]

- Atorvastatin and Impurities. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKfYhRkJb-ljF7bt6COPUxI0J7D2BDrkgC7cKUXrCMf45k2hc2fTeb4QbgnZHwDZOFxJSsgzIRGfjD2C_OkQgnxlcPHaqZf3YzS57epGNMjDt3s-4_BURTHsqup8Efp7xC5eaj3fwssDPordggGrBRkJqY3Qfcz6pFW9hDpS7GOZjttTxJ4BAaVGCh1ffY]

- Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHchQpS1ONuDJul5GBJeKYyZLF4RLMAhStIvTPKNhj7mI-JswVm3Hqn1Z4RenxQ78oAj_p-xRsx98InNfq3FTTsMVhNEys9g2ebPQ_1TX9Y2qhyOH7fU_1DQswB8NG72iE_GGMUj1AfZ868lWePoD7HZruIYgDCmbBdYKJQzLmgASppZ9YbOkJrEbuFZ2AxhMwRBU1by4mUPSuHQ9vsCTs6YmnGoDD-IXXvtdGYExy3ACVqMps=]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Biological Activity of Synthesized Boc-epi-statine

Introduction: The Significance of Boc-epi-statine in Aspartic Protease Inhibition

This compound, a derivative of the unusual amino acid statine, holds a significant position in the landscape of protease inhibitor research.[1][2][3][4][5] Statine and its analogues are renowned for their ability to potently inhibit aspartic proteases, a class of enzymes implicated in a wide range of physiological and pathological processes.[6][7][8][9][10] These proteases play critical roles in everything from digestion (e.g., pepsin) to viral replication (e.g., HIV protease) and the progression of diseases like Alzheimer's (e.g., β-secretase).[6][9][11][12][13][14][15]

The core structure of statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, acts as a transition-state analogue, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases.[9][16] This mimicry allows it to bind tightly to the enzyme's active site, effectively blocking its catalytic activity. This compound, with its tert-butoxycarbonyl (Boc) protecting group, is a key building block in the synthesis of more complex and specific protease inhibitors.[17][18][19] The stereochemistry of the statine core is crucial for its inhibitory potency, and the "epi" designation in this compound signifies a specific stereoisomer at one of the chiral centers.

This guide provides a comprehensive framework for researchers to confirm the biological activity of their synthesized this compound. We will delve into the underlying principles of aspartic protease inhibition, present robust experimental protocols for activity assessment, and compare its performance against established inhibitors. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for drug discovery and development professionals.

The Mechanism of Aspartic Protease Inhibition by Statine-Based Compounds

Aspartic proteases utilize a pair of highly conserved aspartic acid residues in their active site to catalyze the cleavage of peptide bonds.[9][20][21][22] One aspartate residue acts as a general base, activating a water molecule to perform a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. The other aspartate acts as a general acid, protonating the nitrogen of the peptide bond to facilitate its cleavage. This process proceeds through a transient, high-energy tetrahedral intermediate.

dot

Caption: Mechanism of aspartic protease inhibition by statine.

The hydroxyl group of the statine residue in inhibitors like this compound is positioned to mimic this tetrahedral intermediate.[9] It forms strong hydrogen bonds with the catalytic aspartate residues in the enzyme's active site, leading to potent and often reversible inhibition.[9] The Boc protecting group on the amino terminus is a common strategy in peptide synthesis to prevent unwanted side reactions during the coupling of amino acids.[18][23]

Comparative Experimental Design: Validating this compound's Activity

To rigorously confirm the biological activity of synthesized this compound, a comparative approach is essential. This involves assessing its inhibitory potential against well-characterized aspartic proteases and comparing its performance to known, commercially available inhibitors.

Choice of Target Enzymes:

-

Pepsin: A readily available and well-studied digestive aspartic protease. It serves as a good initial screen for general aspartic protease inhibitory activity.[6]

-

β-Secretase (BACE1): A key enzyme in the amyloidogenic pathway, its cleavage of amyloid precursor protein (APP) is a critical step in the formation of amyloid-β plaques in Alzheimer's disease.[11][12][13][14][15] Inhibition of BACE1 is a major therapeutic target.

-

Caspase-1: An inflammatory caspase with an aspartate specificity in its substrate recognition site. It plays a crucial role in the activation of pro-inflammatory cytokines.[24][25][26][27][28]

Choice of Comparator Inhibitors:

-

Pepstatin A: A naturally occurring, potent, and broad-spectrum inhibitor of aspartic proteases.[6][7][8][10][16][29] It serves as the gold-standard positive control.

-

Ritonavir: An FDA-approved HIV protease inhibitor, demonstrating the clinical relevance of targeting aspartic proteases.[30][31][32][33][34][35]

dot

Caption: Experimental workflow for confirming biological activity.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the enzymatic assays. It is crucial to include appropriate controls, such as no-enzyme and no-inhibitor wells, in each experiment.

Protocol 1: Fluorometric β-Secretase (BACE1) Inhibition Assay

This assay utilizes a fluorogenic substrate that is cleaved by BACE1 to release a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

-

Human recombinant BACE1 enzyme

-

BACE1 fluorogenic substrate (e.g., based on Fluorescence Resonance Energy Transfer - FRET)[12][14]

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Synthesized this compound

-

Pepstatin A

-

Ritonavir

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound, Pepstatin A, and Ritonavir in assay buffer.

-

To each well of the microplate, add 20 µL of the diluted inhibitor or vehicle control (assay buffer).

-

Add 20 µL of BACE1 enzyme solution to each well, except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the BACE1 substrate solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 320/405 nm or as specified by the substrate manufacturer) at time zero.[15]

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the final fluorescence intensity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Colorimetric Caspase-1 Inhibition Assay

This assay is based on the cleavage of a colorimetric substrate by Caspase-1, which releases a chromophore that can be measured spectrophotometrically.

Materials:

-

Human recombinant Caspase-1 enzyme

-

Caspase-1 colorimetric substrate (e.g., Ac-YVAD-pNA)[26]

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% glycerol, 2 mM DTT)

-

Synthesized this compound

-

Pepstatin A

-

Ritonavir

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound, Pepstatin A, and Ritonavir in assay buffer.

-

Add 50 µL of assay buffer to each well.

-

Add 5 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Add 10 µL of Caspase-1 enzyme solution to each well, except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 5 µL of the Caspase-1 substrate solution to all wells.

-

Incubate the plate at 37°C for 60-120 minutes.

-

Measure the absorbance at 405 nm.[26]

-

Calculate the percent inhibition and determine the IC50 values.

Data Presentation and Interpretation

The results of the inhibition assays should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative Inhibitory Activity (IC50 Values in µM)

| Compound | Pepsin | BACE1 | Caspase-1 |

| Synthesized this compound | Experimental Value | Experimental Value | Experimental Value |

| Pepstatin A | Experimental Value | Experimental Value | Experimental Value |

| Ritonavir | Experimental Value | Experimental Value | Experimental Value |

Interpretation of Results:

-

A low IC50 value for your synthesized this compound against the target enzymes, particularly when compared to the vehicle control, confirms its biological activity.

-

Comparing the IC50 values of this compound to those of Pepstatin A will provide a measure of its relative potency. Pepstatin A is expected to be a very potent inhibitor.[16][29]

-

The activity of Ritonavir, a known HIV protease inhibitor, will provide a benchmark against a clinically relevant drug.[30][32]

-

Differences in inhibitory activity across the different proteases can provide insights into the selectivity of your synthesized compound.

Advanced Analysis: Enzyme Kinetics

For a more in-depth understanding of the inhibition mechanism, it is recommended to perform enzyme kinetic studies to determine the inhibition constant (Ki). This can be achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as the Lineweaver-Burk plot.[36][37] This will help to determine if the inhibition is competitive, non-competitive, or uncompetitive. Given the mechanism of statine-based inhibitors, competitive inhibition is expected.

Conclusion: A Pathway to Validated Discovery

By following the structured approach outlined in this guide, researchers can confidently confirm the biological activity of their synthesized this compound. The combination of well-chosen target enzymes, appropriate comparator compounds, and robust, self-validating experimental protocols will generate high-quality data. This rigorous validation is a critical step in the journey of drug discovery and development, providing the necessary evidence to advance promising compounds to the next stage of investigation.

References

-

Neuromics. (n.d.). Human β-Secretase (BACE1) Inhibitor Screening Kit (Fluorometric), Human. Retrieved from [Link]

-

protocols.io. (2020). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. Retrieved from [Link]

-

Elabscience. (n.d.). β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit. Retrieved from [Link]

- Marcin, C. G., & Grant, G. A. (1976). Pepstatin inhibition mechanism. Advances in experimental medicine and biology, 95, 271–279.

-

Neurofit. (n.d.). New functional assay for Amyloid lowering drugs (BACE inhibitor screening assay). Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Caspase-1 Activity Assay Kit. Retrieved from [Link]

-

GlpBio. (2023, November 22). Pepstatin A: A Potent Inhibitor and Therapeutic Candidate [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Pepstatin. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro activity assay in the presence of aspartic protease and γ-secretase inhibitors. Retrieved from [Link]

-

BPS Bioscience. (n.d.). BACE1 Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic analysis of the inhibition of aspartic protease activity. Retrieved from [Link]

- O'Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods, 447, 1-13.

- Cvetkovic, R. S., & Goa, K. L. (2003). Lopinavir/ritonavir: a review of its use in the management of HIV infection. Drugs, 63(8), 769–802.

-

PNAS. (2020). Reassessing enzyme kinetics: Considering protease-as-substrate interactions in proteolytic networks. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). Protease Inhibitors. Retrieved from [Link]

-

YouTube. (2024, June 20). Pharmacology of Indinavir (Indivan) and Ritonavir ; Clinical uses, Mechanism of action, Side effects [Video]. YouTube. [Link]

- Sprang, S., et al. (1987). The catalytic role of the active site aspartic acid in serine proteases. Science, 237(4817), 905–909.

-

ResearchGate. (n.d.). Mechanism of aspartic proteases. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of Ritonavir as a Protease Inhibitor in Antiretroviral Therapy. Retrieved from [Link]

- Lustigman, S., et al. (2022). Aspartyl Protease Inhibitors as Anti-Filarial Drugs.

-

Journal of Research in Technology and Engineering. (2024). Development of an Assay Procedure for Aspartic Protease Inhibitory Activity. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of N-Boc-Statine and epi-Statine. Retrieved from [Link]

-

YouTube. (2023, June 27). ritonavir [Video]. YouTube. [Link]

- Goettig, P. (2021). Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. International Journal of Molecular Sciences, 22(6), 3136.

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of Boc-phenylalanine and its coupling with Boc-ethylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Aspartic Protease Inhibitors In Clinical Development. Retrieved from [Link]

-

Oncotarget. (2017). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Retrieved from [Link]

-

Scientific Reports. (2024). Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease (SARS-CoV-2 Mpro). Retrieved from [Link]

-

ResearchGate. (2025, January 31). Can anyone suggest me some Pan-protease inhibitors to prevent protein cleavage? Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

MDPI. (2021). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). Aspartic Protease Inhibitors. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1976). Synthesis of analogs of the carboxyl protease inhibitor pepstatin. Effect of structure on inhibition of pepsin and renin. Retrieved from [Link]

-

LabNovo. (n.d.). CAS 66967-01-9 MFCD00063179-BOC-EPI-STATINE. Retrieved from [Link]

-

PubMed. (2009). Pepstatin A, an aspartic proteinase inhibitor, suppresses RANKL-induced osteoclast differentiation. Retrieved from [Link]

Sources

- 1. sci-hub.se [sci-hub.se]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 66967-01-9 [chemicalbook.com]

- 4. This compound | 66967-01-9 [amp.chemicalbook.com]

- 5. CAS 66967-01-9 MFCD00063179-BOC-EPI-STATINE -LabNovo [labnovo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Pepstatin - Wikipedia [en.wikipedia.org]

- 8. Pepstatin A | Cell Signaling Technology [cellsignal.com]

- 9. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Pepstatin A, an aspartic proteinase inhibitor, suppresses RANKL-induced osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human β-Secretase (BACE1) Inhibitor Screening Kit (Fluorometric), Human - Creative Biolabs [neuros.creative-biolabs.com]

- 12. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 13. New functional assay for Amyloid lowering drugs (BACE inhibitor screening assay) - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BOC-Statine [BOC-Sta(3S,4S)-OH] *CAS 58521-49-6* | AAT Bioquest [aatbio.com]

- 18. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 19. BOC-Statine (Boc-Sta(3S,4S)-OH) *99% by HPLC* | CAS 58521-49-6 | AAT Bioquest | Biomol.com [biomol.com]

- 20. The catalytic role of the active site aspartic acid in serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 25. promega.com [promega.com]

- 26. bosterbio.com [bosterbio.com]

- 27. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 28. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. goldbio.com [goldbio.com]

- 30. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. my.clevelandclinic.org [my.clevelandclinic.org]

- 32. youtube.com [youtube.com]

- 33. nbinno.com [nbinno.com]

- 34. Aspartyl Protease Inhibitors as Anti-Filarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 35. m.youtube.com [m.youtube.com]

- 36. researchgate.net [researchgate.net]

- 37. pnas.org [pnas.org]

A Comparative Guide to the Efficacy of Endothelin-Converting Enzyme-1 (ECE-1) Inhibitors

This guide provides a detailed comparison of the efficacy of prominent Endothelin-Converting Enzyme-1 (ECE-1) inhibitors for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of ECE-1, compare the inhibitory potency of several key compounds, and provide standardized protocols for efficacy assessment.

A note on the compound Boc-epi-statine : While the "statine" chemical motif is a well-known feature of various aspartyl protease inhibitors, a review of current scientific literature does not yield specific data on this compound as an inhibitor of Endothelin-Converting Enzyme-1. Therefore, this guide will focus on a comparative analysis of well-characterized ECE-1 inhibitors for which robust experimental data are available, providing a valuable and validated resource for researchers in the field.

The Significance of ECE-1 in Physiology and Disease

Endothelin-Converting Enzyme-1 (ECE-1) is a pivotal type II membrane-bound zinc metalloprotease.[1][2] Its primary and most studied function is the proteolytic conversion of the inactive precursor peptide, big endothelin-1 (big ET-1), into the highly potent 21-amino acid vasoconstrictor, endothelin-1 (ET-1).[3][4] ET-1 exerts its effects by binding to two G-protein coupled receptors, ETA and ETB, which are located on vascular smooth muscle cells and endothelial cells.[4]

The activation of these receptors triggers a cascade of downstream signaling events that lead to profound physiological responses, including:

-

Vasoconstriction: ET-1 is one of the most potent vasoconstrictors known, playing a critical role in the regulation of vascular tone and blood pressure.[4][5]

-

Cell Proliferation and Fibrosis: ET-1 signaling is mitogenic and can promote the proliferation of smooth muscle cells and fibroblasts, contributing to vascular remodeling and tissue fibrosis.[4]

Given its central role, dysregulation of the ECE-1/ET-1 axis is implicated in a host of cardiovascular, renal, and proliferative diseases, including hypertension, atherosclerosis, heart failure, and cancer.[5][6][7] Consequently, the inhibition of ECE-1 presents a compelling therapeutic strategy to decrease the pathological overproduction of ET-1.[4][8]

The ECE-1 Signaling Pathway

The diagram below illustrates the critical step of ET-1 production catalyzed by ECE-1 and the subsequent signaling cascade, highlighting the point of intervention for ECE-1 inhibitors.

Caption: The ECE-1 pathway and point of therapeutic inhibition.

Comparative Efficacy of ECE-1 Inhibitors

The development of ECE-1 inhibitors has yielded compounds with varying degrees of potency and selectivity. A critical aspect of inhibitor design is selectivity against other related metalloproteases, particularly Neutral Endopeptidase 24.11 (NEP), which is involved in the degradation of vasodilatory peptides like atrial natriuretic peptide (ANP).[9][10] Dual inhibition of ECE-1 and NEP is a therapeutic strategy in itself, but for targeted ECE-1 research, high selectivity is paramount.[7]

Below is a quantitative comparison of several well-documented ECE-1 inhibitors.

| Inhibitor | Chemical Class | ECE-1 IC₅₀ (nM) | NEP IC₅₀ (nM) | Selectivity (NEP/ECE-1) | Reference |

| Phosphoramidon | Glycopeptide | pH-dependent | Low nM range | Low (Non-selective) | |

| CGS 35066 | Aminophosphonate | 22 | 2,300 | ~105-fold | [9][10] |

| PD 069185 | Quinazoline | 900 (Ki = 1,100) | >200,000 | >222-fold |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates greater potency.

Inhibitor Profiles:

-

Phosphoramidon: Originally isolated from Streptomyces tanashiensis, phosphoramidon is a classic, potent metalloprotease inhibitor. However, it is not selective and strongly inhibits both ECE-1 and NEP. Its inhibitory potency against ECE-1 is also known to be remarkably pH-dependent. While historically important, its lack of selectivity makes it a challenging tool for dissecting the specific roles of ECE-1 in complex biological systems.

-

CGS 35066: This aminophosphonate-based compound stands out as a potent and highly selective ECE-1 inhibitor. With an IC₅₀ of 22 nM for ECE-1 and 2,300 nM for NEP, it demonstrates over 100-fold selectivity for the target enzyme.[9][10] This high degree of selectivity makes CGS 35066 a superior pharmacological tool for investigating the specific downstream consequences of ECE-1 inhibition in both in vitro and in vivo models.[9] Studies in conscious rats have shown its efficacy in blocking the pressor response to exogenously administered big ET-1.[9]

-

PD 069185: As a non-peptidic, trisubstituted quinazoline, PD 069185 represents a different chemical scaffold for ECE-1 inhibition. It is a competitive and reversible inhibitor with a Ki of 1.1 µM (1100 nM). Its key advantage is its exceptional selectivity; it shows little to no effect on NEP, stromelysin, gelatinase A, or collagenase at concentrations up to 200-300 µM. While less potent than CGS 35066, its high specificity and distinct structure make it a valuable research compound.

Experimental Protocols for Efficacy Determination

The objective and reproducible assessment of inhibitor efficacy is fundamental to drug discovery. Below is a detailed, self-validating protocol for determining the IC₅₀ of a test compound against ECE-1 in a cell-free enzymatic assay.

Protocol: In Vitro Fluorometric ECE-1 Inhibition Assay

This protocol is designed to measure the cleavage of a fluorogenic substrate by recombinant human ECE-1. The cleavage releases a fluorophore, and the rate of fluorescence increase is proportional to enzyme activity.

Causality Behind Experimental Choices:

-

Enzyme Source: Recombinant human ECE-1 provides a pure and consistent source of the enzyme, eliminating confounding variables from other cellular proteases.

-

Substrate: A FRET (Förster Resonance Energy Transfer)-based peptide substrate is used. In its intact form, a quencher molecule suppresses the fluorescence of a nearby fluorophore. Cleavage by ECE-1 separates the pair, leading to a quantifiable increase in fluorescence. This provides a direct and continuous measure of enzyme activity.

-

Pre-incubation: Incubating the enzyme with the inhibitor before adding the substrate allows the inhibitor to bind to the enzyme's active site and reach equilibrium, ensuring an accurate measurement of its inhibitory potential.

Materials:

-

Recombinant Human ECE-1

-

ECE-1 Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4)

-

Fluorogenic ECE-1 Substrate

-

Test Inhibitor (e.g., this compound, CGS 35066) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Phosphoramidon)

-

DMSO (for vehicle control)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission appropriate for the substrate)

Step-by-Step Methodology:

-

Prepare Inhibitor Dilutions: a. Create a serial dilution series of the test inhibitor in DMSO. A typical starting range might be from 10 mM down to 100 pM. b. Prepare a similar dilution series for the positive control inhibitor. c. Rationale: A wide concentration range is essential to capture the full dose-response curve and accurately determine the IC₅₀.

-

Reaction Setup (in 96-well plate): a. Add 2 µL of each inhibitor dilution to respective wells. b. For control wells, add 2 µL of DMSO (100% activity control) and 2 µL of a high-concentration positive control (0% activity control). c. Add 88 µL of ECE-1 Assay Buffer containing the appropriate concentration of recombinant ECE-1 to all wells. d. Mix gently and pre-incubate the plate at 37°C for 15 minutes. e. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the enzymatic reaction begins.

-

Initiate Enzymatic Reaction: a. Prepare a solution of the fluorogenic substrate in the assay buffer. b. Add 10 µL of the substrate solution to each well to initiate the reaction. The final reaction volume will be 100 µL. c. Rationale: Initiating the reaction simultaneously across all wells is crucial for kinetic measurements.

-

Data Acquisition: a. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. b. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes. c. Rationale: A kinetic reading provides the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity under these conditions.

-

Data Analysis: a. For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates by setting the average of the DMSO control wells to 100% activity and the high-concentration positive control wells to 0% activity. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Experimental Workflow Diagram

Caption: Workflow for in vitro determination of ECE-1 inhibitor IC₅₀.

Conclusion

The inhibition of Endothelin-Converting Enzyme-1 is a validated and promising strategy for therapeutic intervention in a range of diseases driven by excess ET-1. While a multitude of compounds have been developed, their utility for specific research applications is dictated by their potency and, critically, their selectivity.

Compounds like CGS 35066 offer high potency and excellent selectivity over NEP, making them ideal tools for targeted in vivo studies. In contrast, inhibitors like PD 069185 provide an alternative chemical scaffold with even greater selectivity, albeit with lower potency. The foundational inhibitor, Phosphoramidon , remains a useful, albeit non-selective, reference compound. The selection of an appropriate inhibitor requires a clear understanding of the experimental goals and the potential confounding effects of off-target inhibition. The standardized protocols provided herein serve as a robust framework for researchers to generate reliable and comparable efficacy data for novel and existing ECE-1 inhibitors.

References

- MedchemExpress. CGS35066 | ECE-1 Inhibitor.

-

Masaki, T., et al. (1995). Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats. PubMed. [Link]

-

Trapani, A. J., et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats. J Cardiovasc Pharmacol. [Link]

- Excenen Pharm

-

De, L., et al. (2000). Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066. PubMed. [Link]

- AbMole BioScience. CGS35066 - Search Results.

-

Ahn, K., et al. (2000). Inhibitor potencies and substrate preference for endothelin-converting enzyme-1 are dramatically affected by pH. J Cardiovasc Pharmacol. [Link]

- Biocompare. ECE1 Inhibitors.

-

Ishikawa, K., et al. (1995). Effects of phosphoramidon on endothelin-1 and big endothelin-1 production in human aortic endothelial cells. Biol Pharm Bull. [Link]

- Ma'ayan Lab.

-

Matsumura, Y., et al. (1990). Phosphoramidon blocks the pressor activity of porcine big endothelin-1-(1-39) in vivo and conversion of big endothelin-1-(1-39) to endothelin-1-(1-21) in vitro. PNAS. [Link]

-

Gabler, M., et al. (2014). Endothelin-Converting Enzyme-1 (ECE-1) Is Post-Transcriptionally Regulated by Alternative Polyadenylation. PLoS One. [Link]

-

Yanagisawa, H., et al. (2000). Disruption of ECE-1 and ECE-2 reveals a role for endothelin-converting enzyme-2 in murine cardiac development. J Clin Invest. [Link]

- Patsnap Synapse. (2026). What ECE inhibitors are in clinical trials currently?

- Patsnap Synapse. (2024). What are ECE inhibitors and how do they work?

- National Center for Biotechnology Information. ECE1 endothelin converting enzyme 1 [ (human)].

- GeneCards. ECE1 Gene - Endothelin Converting Enzyme 1.

-

Ahn, K., et al. (1997). Novel selective quinazoline inhibitors of endothelin converting enzyme-1. PubMed. [Link]

- ResearchGate. Classification of endothelin converting enzyme inhibitors.

-

American Heart Association Journals. (2008). Role of Endothelin-1 in Clinical Hypertension. [Link]

- AAT Bioquest.

Sources

- 1. Efficacy and safety of bempedoic acid added to ezetimibe in statin-intolerant patients with hypercholesterolemia: A randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of bempedoic acid among patients with statin intolerance and those without: A meta-analysis and a systematic randomized controlled trial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Bempedoic Acid in Patients with High Cardiovascular Risk: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 66967-01-9 [amp.chemicalbook.com]

- 5. Macrocyclic statine-based inhibitors of BACE-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stereoelectronics.org [stereoelectronics.org]

- 9. This compound | 66967-01-9 [chemicalbook.com]

- 10. Effects of the ECE/NEP inhibitor CGS 34225 on the big ET-1-induced pressor response and plasma atrial natriuretic peptide concentration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.